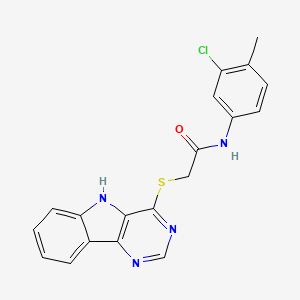
N-isobutyl-1-(4-methylphenyl)-5-pyridin-3-yl-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-isobutyl-1-(4-methylphenyl)-5-pyridin-3-yl-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the triazole family, which has been extensively studied for their pharmacological activities.
Scientific Research Applications
Synthesis and Characterization
N-isobutyl-1-(4-methylphenyl)-5-pyridin-3-yl-1H-1,2,3-triazole-4-carboxamide is a compound of interest in the synthesis of complex heterocyclic structures. A study explored the reaction of N 3 -phenyl-(pyridin-2-yl)carbohydrazonamide with itaconic anhydride under various conditions, yielding 1,2,4-triazole-containing alkenoic acid derivatives. These compounds were characterized using NMR spectroscopy and X-ray diffraction analysis, contributing to the understanding of their structural and electronic properties (Modzelewska-Banachiewicz et al., 2012).
Antimicrobial Activities
The antimicrobial potential of 1,2,4-triazole derivatives has been investigated, with findings indicating their efficacy against various microbial strains. The study by Modzelewska-Banachiewicz et al. (2012) included antimicrobial testing of newly synthesized alkenoic acid derivatives, showcasing their potential in developing new antimicrobial agents. This aligns with broader research efforts to explore triazole compounds for their biological activities (Modzelewska-Banachiewicz et al., 2012).
Mechanism of Action
Target of action
Compounds with indole derivatives, like “N-(3-chloro-4-methylphenyl)-2-{5H-pyrimido[5,4-b]indol-4-ylsulfanyl}acetamide”, have been found to bind with high affinity to multiple receptors . They possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of action
The mode of action of these compounds would depend on their specific targets. For example, if the target is a protein, the compound might inhibit or activate the protein’s function, leading to downstream effects .
Biochemical pathways
The affected pathways would also depend on the specific targets of the compounds. For instance, if the target is involved in inflammation, the compound might affect the inflammatory response .
Result of action
The molecular and cellular effects of these compounds would depend on their mode of action and the biochemical pathways they affect. For example, if the compound has anti-inflammatory activity, it might reduce inflammation at the molecular and cellular levels .
properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(5H-pyrimido[5,4-b]indol-4-ylsulfanyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4OS/c1-11-6-7-12(8-14(11)20)23-16(25)9-26-19-18-17(21-10-22-19)13-4-2-3-5-15(13)24-18/h2-8,10,24H,9H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEVTXVWMSDLAAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC=NC3=C2NC4=CC=CC=C43)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-2-{5H-pyrimido[5,4-b]indol-4-ylsulfanyl}acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2603199.png)

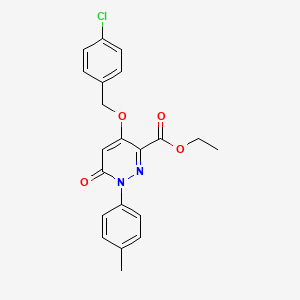
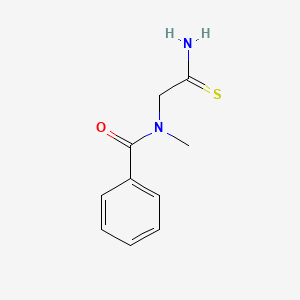
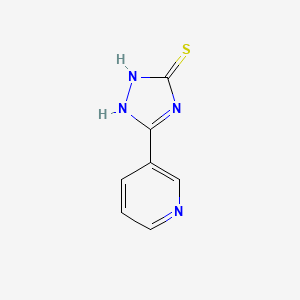
![4-(4-chlorophenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2603210.png)


![8-(4-chlorobenzoyl)-6-[(3-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2603215.png)
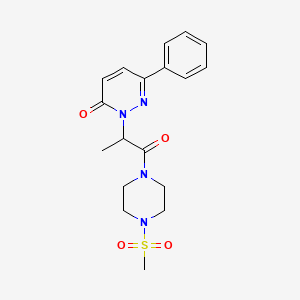


![2-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]-4-(4-fluorobenzyl)-2,4-dihydro[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione](/img/structure/B2603220.png)
